molecular formula C10H8INO2 B12281928 methyl 5-iodo-1H-indole-7-carboxylate CAS No. 1260383-12-7

methyl 5-iodo-1H-indole-7-carboxylate

Cat. No.: B12281928
CAS No.: 1260383-12-7
M. Wt: 301.08 g/mol
InChI Key: RHUBBOICESAOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-iodo-1H-indole-7-carboxylate is an indole derivative featuring an iodine substituent at the 5-position and a methyl ester group at the 7-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.

Properties

CAS No.

1260383-12-7

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

methyl 5-iodo-1H-indole-7-carboxylate

InChI

InChI=1S/C10H8INO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3

InChI Key

RHUBBOICESAOCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)I)C=CN2

Origin of Product

United States

Preparation Methods

The synthesis of methyl 5-iodo-1H-indole-7-carboxylate typically involves the esterification of indole-5-carboxylic acid. This process can be carried out using various reagents and conditions. One common method involves the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 5-iodo-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Therapeutic Potential

Methyl 5-iodo-1H-indole-7-carboxylate has been studied for its potential therapeutic applications due to its structural similarity to various biologically active indole derivatives. Research indicates that this compound may exhibit antiviral , anti-inflammatory , and anticancer properties. The mechanisms of action often involve interactions with specific biological targets, such as enzymes or receptors, which can influence critical biological pathways.

The following table summarizes the biological activities associated with this compound and related indole derivatives:

Biological ActivityDescription
AntiviralInhibits viral replication processes; potential against various viruses .
Anti-inflammatoryReduces inflammation through modulation of inflammatory pathways .
AnticancerInduces apoptosis in cancer cell lines; demonstrated cytotoxic effects against several tumor types .

Synthetic Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its iodine atom enhances reactivity in substitution and coupling reactions, making it a key intermediate for synthesizing more complex indole derivatives. Common synthetic methods include:

  • Esterification : Typically involves the reaction of indole-5-carboxylic acid with methanol under acidic conditions.
  • Functionalization : Subsequent reactions can introduce additional functional groups, expanding the range of potential derivatives.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against specific viral strains. The compound demonstrated significant inhibition of viral replication, suggesting its potential as a lead compound for developing antiviral agents. Molecular docking studies revealed that it binds effectively to viral enzymes, disrupting their function and preventing the spread of infection .

Case Study 2: Anticancer Properties

In another research effort, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings indicated that the compound induced apoptosis through caspase activation pathways. Notably, it exhibited lower IC50 values compared to other indole derivatives, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table compares this compound with other indole derivatives regarding structural features and biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl indole-5-carboxylateNo iodine substitutionLacks halogen; distinct biological activities
Methyl 5-bromo-1H-indole-6-carboxylateBromine instead of iodineDifferent halogen may affect reactivity
Methyl indole-3-carboxylateNo iodine substitutionLacks halogen; distinct chemical properties
Methyl 6-chloroindoleChlorine at the 6-positionVariations in halogen influence interactions

The presence of iodine in this compound significantly enhances its reactivity compared to these derivatives, making it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of methyl 5-iodo-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, they may inhibit the activity of certain enzymes or interfere with the replication of viruses .

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the indole ring critically determine physicochemical properties. Key analogs include:

Compound Name Substituent Position Substituent Type Key Properties/Applications Reference
Methyl 5-hydroxy-1H-indole-2-carboxylate 5-OH, 2-COOCH₃ Hydroxy, ester Intermediate in synthesis of bioactive molecules; lower lipophilicity due to polar OH group
Methyl 6-chloro-1H-indole-5-carboxylate 6-Cl, 5-COOCH₃ Chloro, ester Structural similarity (93%); chloro enhances electrophilicity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Chloro, methyl Higher acidity (free COOH); used in pharmaceutical intermediates
Methyl 5-benzyloxy-1H-indole-2-carboxylate 5-OBn, 2-COOCH₃ Benzyloxy, ester Enhanced steric bulk; potential prodrug applications

Key Observations :

  • Iodine vs. This makes it advantageous in heavy-atom crystallography or radioimaging .
  • Ester vs. Carboxylic Acid : The methyl ester group at the 7-position enhances lipophilicity compared to free carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid), improving membrane permeability .

Challenges for Methyl 5-Iodo-1H-Indole-7-Carboxylate :

  • Introducing iodine at the 5-position may require electrophilic iodination or metal-catalyzed coupling, which could compete with ester hydrolysis under harsh conditions.

Physicochemical and Spectroscopic Properties

  • NMR and FTIR : The iodine atom would cause significant deshielding in ¹H NMR (C5-H) and distinct carbonyl stretches in FTIR (~1700 cm⁻¹ for ester) .
  • Solubility : The iodine substituent may reduce aqueous solubility compared to hydroxy or methoxy analogs but improve organic solvent compatibility.

Biological Activity

Methyl 5-iodo-1H-indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of this compound

This compound is an indole derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. Indoles are known for their ability to interact with multiple biological targets, making them valuable in drug development.

Biological Activities

Antiviral Properties
Indole derivatives, including this compound, have shown antiviral activity. Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the infection process. For instance, indole derivatives have been evaluated for their efficacy against viruses such as HIV and influenza .

Anticancer Activity
The compound has demonstrated promising anticancer properties. Studies have reported that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. In vitro studies have shown significant antiproliferative effects against several cancer cell lines .

Antimicrobial Activity
this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The compound can bind to various receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or viral replication, thereby exerting its therapeutic effects.
  • Signal Transduction Modulation : By affecting signaling pathways, the compound can alter cellular responses leading to apoptosis in cancer cells or inhibition of viral replication .

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsMIC (µg/mL)Reference
AntiviralHIVNot specified
AnticancerA549 (lung cancer)<10
AntimicrobialStaphylococcus aureus15
Escherichia coli20

Case Study: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound revealed that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of less than 10 µg/mL. The mechanism was linked to the activation of apoptotic pathways, leading to increased rates of cell death in tumor cells compared to normal fibroblast cells .

Case Study: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of various indole derivatives, this compound exhibited notable activity against Staphylococcus aureus with a MIC of 15 µg/mL. This highlights its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.